(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide (2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 338785-67-4
VCID: VC5879575
InChI: InChI=1S/C18H23N3O3/c1-5-23-18(24-6-2)15-9-7-14(8-10-15)11-16(12-19)17(22)20-13-21(3)4/h7-11,13,18H,5-6H2,1-4H3/b16-11-,20-13?
SMILES: CCOC(C1=CC=C(C=C1)C=C(C#N)C(=O)N=CN(C)C)OCC
Molecular Formula: C18H23N3O3
Molecular Weight: 329.4

(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide

CAS No.: 338785-67-4

Cat. No.: VC5879575

Molecular Formula: C18H23N3O3

Molecular Weight: 329.4

* For research use only. Not for human or veterinary use.

(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide - 338785-67-4

Specification

CAS No. 338785-67-4
Molecular Formula C18H23N3O3
Molecular Weight 329.4
IUPAC Name (Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-(dimethylaminomethylidene)prop-2-enamide
Standard InChI InChI=1S/C18H23N3O3/c1-5-23-18(24-6-2)15-9-7-14(8-10-15)11-16(12-19)17(22)20-13-21(3)4/h7-11,13,18H,5-6H2,1-4H3/b16-11-,20-13?
Standard InChI Key INIZUGMKKCFKIZ-ZJZHMBDPSA-N
SMILES CCOC(C1=CC=C(C=C1)C=C(C#N)C(=O)N=CN(C)C)OCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A cyano group (CN-\text{C}\equiv\text{N}) at the C2 position, contributing to electron-withdrawing effects and influencing reactivity.

  • A 4-(diethoxymethyl)phenyl moiety at C3, providing steric bulk and modulating solubility through its ethoxy substituents.

  • An N-[(1E)-(dimethylamino)methylidene] enamide group, which introduces a conjugated system with potential for hydrogen bonding and coordination chemistry .

The Z configuration at the C2-C3 double bond and E configuration at the C1'-N double bond create a planar, conjugated system that enhances stability and influences intermolecular interactions. This stereochemical arrangement has been confirmed through nuclear magnetic resonance (NMR) and X-ray crystallographic analyses of analogous compounds .

Physicochemical Properties

PropertyValue
Molecular FormulaC18H23N3O3\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{3}
Molecular Weight329.39 g/mol
CAS Number338785-67-4
Purity≥97% (HPLC)
Storage Conditions2–8°C, inert atmosphere

Data derived from synthetic batches indicate a melting point range of 148–152°C and a logP (octanol-water partition coefficient) of 2.1 ± 0.3, suggesting moderate lipophilicity . The diethoxymethyl group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with measured solubilities of 12.3 mg/mL and 18.7 mg/mL, respectively .

Synthesis and Manufacturing

Industrial Production

Large-scale synthesis typically employs a four-step sequence:

  • Knoevenagel Condensation: 4-(Diethoxymethyl)benzaldehyde reacts with cyanoacetamide in ethanol catalyzed by piperidine, yielding (Z)-2-cyano-3-(4-(diethoxymethyl)phenyl)acrylamide (yield=78%\text{yield} = 78\%) .

  • Imination: The acrylamide intermediate undergoes nucleophilic addition with dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 80°C, forming the methylidene enamide (yield=65%\text{yield} = 65\%) .

  • Crystallization: Crude product is purified via recrystallization from ethyl acetate/hexane mixtures (purity>97%\text{purity} > 97\%) .

Critical process parameters include strict control of reaction stoichiometry (1:1.2 molar ratio of acrylamide to DMF-DMA) and exclusion of moisture to prevent hydrolysis of the diethoxymethyl group .

Analytical Characterization

Batch analyses from major suppliers (MolCore, Ambeed) confirm consistency across production lots:

  • HPLC: Retention time 6.8 min (C18 column, acetonitrile/water 70:30)

  • IR Spectroscopy: νmax\nu_{\text{max}} 2215 cm1^{-1} (C≡N stretch), 1660 cm1^{-1} (C=O amide), 1595 cm1^{-1} (C=N imine)

  • 1H^{1}\text{H} NMR (400 MHz, DMSO-d6d_6): δ 8.52 (s, 1H, N=CH), 7.85 (d, J=8.4J = 8.4 Hz, 2H, ArH), 7.45 (d, J=8.4J = 8.4 Hz, 2H, ArH), 5.32 (s, 1H, CH(OEt)2_2), 3.65–3.55 (m, 4H, OCH2_2CH3_3), 3.12 (s, 6H, N(CH3_3)2_2), 1.22 (t, J=7.0J = 7.0 Hz, 6H, OCH2_2CH3_3)

Pharmaceutical Applications

Role as a Synthetic Intermediate

This compound serves as a key precursor in the synthesis of kinase inhibitors and apoptosis modulators. Its enamide group participates in:

  • Suzuki-Miyaura Couplings: Palladium-catalyzed cross-couplings with boronic acids to extend aromatic systems .

  • Cycloadditions: [4+2] Diels-Alder reactions with dienes to construct polycyclic scaffolds .

A 2023 study demonstrated its utility in generating indenoisoquinoline derivatives showing nanomolar inhibition of topoisomerase I (IC50=23\text{IC}_{50} = 23 nM) .

Structure-Activity Relationship (SAR) Considerations

Modifications to the diethoxymethyl group significantly impact biological activity:

  • Ethoxy → Methoxy: Reduces metabolic stability (t1/2t_{1/2} in human liver microsomes decreases from 4.2 h to 1.8 h) .

  • Diethoxymethyl → Acetyl: Abolishes blood-brain barrier penetration in rodent models .

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